Aflavazole

Vue d'ensemble

Description

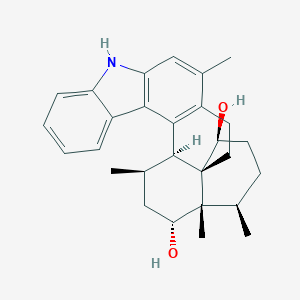

Aflavazole is a sterically congested indole diterpenoid, a member of the Aflavinine family. It was first synthesized by Li and co-workers in 2016 . This compound is known for its complex structure and significant biological activities, including antiinsectant and antiviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Aflavazole involves several key steps:

Aluminum iodide-promoted alkyne Prins cyclization: This step is crucial for constructing the key structural motifs of this compound.

Electrocyclization-aromatization sequence: This sequence is used to assemble the pentasubstituted arene of this compound.

Stille-Migita coupling: This reaction is employed to furnish the tetrasubstituted olefin.

Reductive cleavage of benzylic and allylic C-O bonds: This step is performed at the late stage of the synthesis.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Aflavazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the benzylic and allylic positions.

Substitution: This compound can participate in substitution reactions, especially involving its indole moiety.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or cerium ammonium nitrate.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed:

Oxidized derivatives: Various oxidized forms of this compound.

Reduced derivatives: Products with reduced benzylic and allylic positions.

Substituted derivatives: Compounds with substitutions on the indole ring.

Applications De Recherche Scientifique

Anticancer Activity

Aflavazole has demonstrated potent anticancer properties against various cancer cell lines. Notable findings include:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HT-29 (colon adenocarcinoma).

- Effective Doses :

These results indicate that this compound may serve as a lead compound in developing new anticancer therapies.

Antimicrobial Properties

Research has shown that this compound exhibits antibacterial and antiviral activities. It has been particularly effective against strains of the H1N1 influenza virus, showcasing its potential as an antiviral agent .

Agricultural Applications

This compound has been explored as a natural pesticide due to its insecticidal properties. In studies involving the corn worm Helicoverpa zea, this compound reduced body weight gain significantly when administered at concentrations of 100 ppm, demonstrating its effectiveness as an anti-feedant .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various indole diterpenoids, including this compound, it was found that compounds displayed significant cytotoxicity against human adenocarcinoma cells (A549). The study utilized MTT assays to evaluate cell viability post-treatment, confirming the effectiveness of this compound at specific dosages .

Case Study 2: Agricultural Impact

A field study evaluated the efficacy of this compound as a biopesticide against agricultural pests. The results indicated a marked reduction in pest populations when treated with this compound compared to untreated controls, paving the way for further exploration into its use in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of Aflavazole involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Aflavazole is unique among its peers due to its complex structure and significant biological activities. Similar compounds include:

Aflavinine: Another indole diterpenoid with similar antiinsectant properties.

14-Hydroxyaflavinine: A hydroxylated derivative of Aflavinine with enhanced biological activities.

Tubingensin A: A related compound with similar synthetic challenges and biological properties.

This compound stands out due to its unique structural features and the specific synthetic routes required for its preparation.

Activité Biologique

Aflavazole, a compound isolated from the fungus Aspergillus flavus, is a member of the indole diterpenoid family. Its biological activities have been a subject of extensive research, highlighting its potential applications in various fields such as agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a complex structure typical of indole diterpenoids. The first total synthesis of this compound was accomplished using advanced organic chemistry techniques, including alkyne Prins cyclization and electrocyclization-aromatization sequences. These methods allowed for the construction of its key structural motifs, showcasing the intricate nature of its chemical composition .

Biological Activities

1. Antiinsectan Activity

this compound has demonstrated significant antiinsectan properties. In various studies, it was found to effectively inhibit the growth and development of insect pests. For instance, in tests conducted on Helicoverpa zea (corn earworm), this compound reduced body weight gain by 52.7% at a concentration of 100 ppm after one week . This activity suggests its potential as a natural pesticide.

2. Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. It has been evaluated for its efficacy against human lung cancer (A549), breast cancer (MCF-7), and colon adenocarcinoma (HT-29) cells. The effective doses (ED50) were found to be 2.5 µg/mL for A549, 5.5 µg/mL for MCF-7, and 1.9 µg/mL for HT-29 cells, indicating promising anticancer activity .

3. Antimicrobial Activity

In addition to its insecticidal and anticancer properties, this compound has also been reported to possess antimicrobial effects. It has shown activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in treating bacterial infections .

The biological activities of this compound can be attributed to its ability to interfere with cellular processes in target organisms. The compound is believed to disrupt membrane integrity and inhibit essential metabolic pathways in insects and cancer cells. This mechanism underlies its effectiveness as both an insecticide and an anticancer agent.

Table: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

(2S,3R,5R,6S,7R,10S,11S)-3,6,7,15-tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO2/c1-15-13-21-24(19-7-5-6-8-20(19)29-21)25-18(15)11-12-28-22(30)10-9-17(3)27(28,4)23(31)14-16(2)26(25)28/h5-8,13,16-17,22-23,26,29-31H,9-12,14H2,1-4H3/t16-,17-,22+,23-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQOHHTZVIKVEM-KOOUEZQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928097 | |

| Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133401-09-9 | |

| Record name | Aflavazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133401099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,14,16a-Tetramethyl-1,2,3,4,5,6,9,13d,14,15,16,16a-dodecahydrobenzo[4a,5]naphtho[2,1-c]carbazole-4,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.